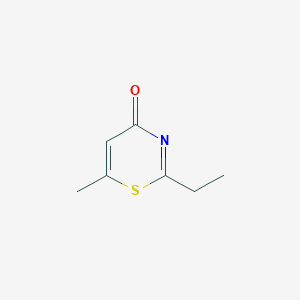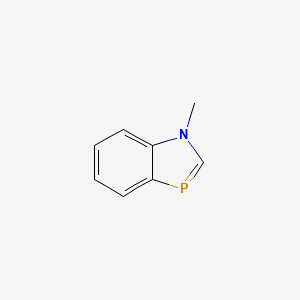
1-Methyl-1H-1,3-benzazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzazaphosphole can be synthesized through several methods. One common approach involves the cyclocondensation of N-methyl-2-phosphinoanilines with dimethylformamide dimethylacetal (DMFA) . Another method includes the phosphonylation of 2-bromo-formylanilides with triethyl phosphite in the presence of a palladium catalyst, followed by reduction with lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-1H-1,3-benzazaphosphole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,3-benzazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions .
Comparison with Similar Compounds
1H-1,3-Benzazaphosphole: Similar in structure but lacks the methyl group at the nitrogen atom.
1,2-Dimethyl-1,3-benzazaphosphole: Contains an additional methyl group, which can influence its reactivity and stability.
Uniqueness: 1-Methyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over these properties .
Properties
CAS No. |
84759-25-1 |
|---|---|
Molecular Formula |
C8H8NP |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
1-methyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C8H8NP/c1-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
OPWAGKVVDAXDHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=PC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





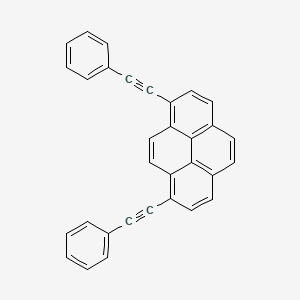
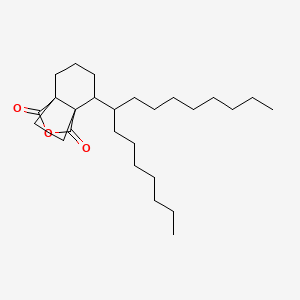
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
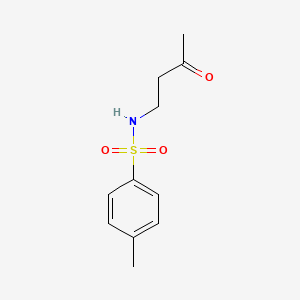
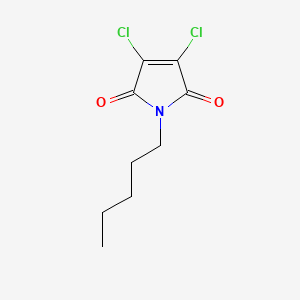
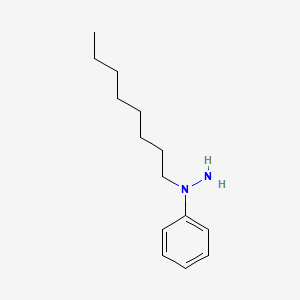
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
